molecular formula C16H17N3O3 B5170793 N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide

N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No. B5170793
M. Wt: 299.32 g/mol
InChI Key: CUMJRBQTHREMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound is of particular interest due to its unique structure and potential for use in the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. It may also affect the expression of certain genes that are involved in cancer development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide is its potent anti-cancer activity. This makes it a valuable tool for researchers who are studying the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. For example, it may be toxic to normal cells at high concentrations, which could limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide. One area of research could focus on the development of new drugs that are based on this compound. Another area of research could explore the use of this compound in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, research could focus on developing new methods for delivering this compound to cancer cells to improve its efficacy.

Synthesis Methods

The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide involves several steps. The first step involves the reaction of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoxazole to form the desired compound.

Scientific Research Applications

N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide has been used in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity and may be effective in treating a variety of different types of cancer.

properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-4-13-17-10(2)15(22-13)16(20)19(3)9-14-18-11-7-5-6-8-12(11)21-14/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMJRBQTHREMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)N(C)CC2=NC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-ylmethyl)-2-ethyl-N,4-dimethyl-1,3-oxazole-5-carboxamide

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